molecular formula C51H67F3N12O8S B10823346 Antagonist G (TFA)

Antagonist G (TFA)

Cat. No.: B10823346
M. Wt: 1065.2 g/mol
InChI Key: GUDATFWCKFMCTO-RGVCNNQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Antagonist G (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.

    Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).

    Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

Industrial production methods may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity .

Chemical Reactions Analysis

Antagonist G (trifluoroacetate salt) undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.

    Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.

    Substitution: Peptide bonds can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and nucleophiles like hydroxylamine . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Properties

Molecular Formula

C51H67F3N12O8S

Molecular Weight

1065.2 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C49H66N12O6S.C2HF3O2/c1-29(2)23-39(45(64)57-38(43(51)62)20-22-68-4)58-46(65)40(25-31-27-55-36-18-10-8-15-33(31)36)59-47(66)42(24-30-13-6-5-7-14-30)61(3)48(67)41(26-32-28-56-37-19-11-9-16-34(32)37)60-44(63)35(50)17-12-21-54-49(52)53;3-2(4,5)1(6)7/h5-11,13-16,18-19,27-29,35,38-42,55-56H,12,17,20-26,50H2,1-4H3,(H2,51,62)(H,57,64)(H,58,65)(H,59,66)(H,60,63)(H4,52,53,54);(H,6,7)/t35-,38-,39-,40+,41+,42-;/m0./s1

InChI Key

GUDATFWCKFMCTO-RGVCNNQFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N(C)C(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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